molecular formula C10H24Cl2N4O3S B1420941 N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride CAS No. 1235441-61-8

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Cat. No.: B1420941
CAS No.: 1235441-61-8
M. Wt: 351.3 g/mol
InChI Key: QYEASVUFPPQIFR-UHFFFAOYSA-N
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Description

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride is a chemical compound with the molecular formula C10H22N4O3S·2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperazine ring, a morpholine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride typically involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.

    Introduction of the Morpholine Ring: The piperazine intermediate is then reacted with a morpholine derivative. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism by which N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride can be compared with other similar compounds, such as:

    N-(2-aminoethyl)morpholine: Lacks the sulfonamide group, which may result in different chemical and biological properties.

    N-(2-piperazin-1-ylethyl)benzenesulfonamide: Contains a benzene ring instead of a morpholine ring, leading to variations in reactivity and biological activity.

    N-(2-morpholinoethyl)piperazine: Similar structure but without the sulfonamide group, affecting its interaction with biological targets.

The uniqueness of this compound lies in its combination of the piperazine, morpholine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEASVUFPPQIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 6
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

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